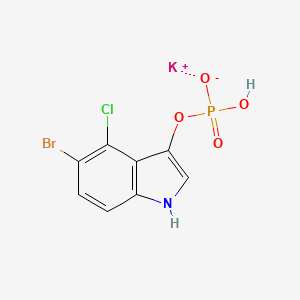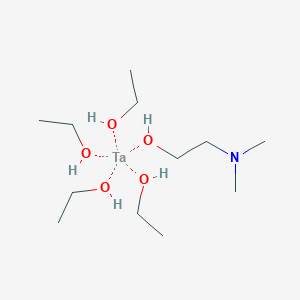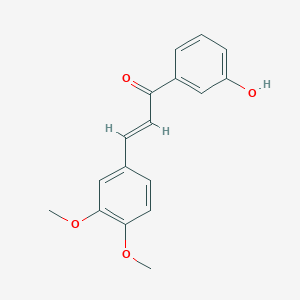
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity . It is often used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .
Synthesis Analysis
BCIP is prepared synthetically . It is provided in two salt forms: the disodium salt which is soluble in water and the p-toluidine form which is soluble in dimethylformamide . These salt forms may be used to prepare a stock solution that in combination with NBT and a reaction buffer, form a substrate solution for alkaline phosphatase .Molecular Structure Analysis
The molecular formula of BCIP is C8H6BrClNO4P . The InChI key is QRXMUCSWCMTJGU-UHFFFAOYSA-N . The SMILES string is C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br .Chemical Reactions Analysis
5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis
BCIP has a molar mass of 326.47 g·mol−1 . It appears colorless and is soluble in water (sodium salt) . The solubility of BCIP in DMF is 20 mg/mL .Scientific Research Applications
Enhancing ELISA-spot Assays : It is used to increase the sensitivity of ELISA-spot assays, where its addition to nitro blue tetrazolium in the substrate results in more sensitive and faster assays (Francí & Vidal, 1988).
Cytochemical Demonstrations : It facilitates the enzymatic hydrolysis in cytochemical demonstrations for acid phosphatase (Rabiger, Chang, Matsukawa, & Tsou, 1970).
Detection and Localization of Enzymes : It is widely used in Western and Southern blots or immunohisto/cytochemistry applications for detecting and localizing alkaline phosphatase activity (Guder, Heindl, & Josel, 2000).
Quantitative Enzyme Assays : Its use in quantitative analysis of enzymatic assays, especially with alkaline phosphatase, has been described. This involves converting the product indigo dye into a quantifiable form (Fanjul-Bolado, González-García, & Costa-García, 2006).
Bacteriology and Histochemistry : It serves as a chromogenic substrate in bacteriology and histochemistry for detecting enzyme activities in various contexts, such as in bacterial identification and histochemical staining processes (Kiernan, 2007).
Identifying Escherichia coli : It has been utilized as a chromogenic compound for the rapid and specific identification of Escherichia coli in environmental samples (Watkins et al., 1988).
Chemiluminescent Enzyme Assays : Its derivatives are used in chemiluminescent assays of various enzymes, which has applications in enzyme immunoassay and DNA probe assay (Arakawa, Maeda, & Tsuji, 1991).
Safety And Hazards
Future Directions
BCIP is a versatile substrate and functions in a variety of applications, including Northern Southern, and Western blotting, in situ hybridization, and immunohistochemistry . It can be used as a substrate to monitor secreted embryonic alkaline phosphatase activity in solution . As it is a sensitive colorimetric detection method for alkaline phosphatase activity, it may find more applications in the future in the field of biochemistry and molecular biology.
properties
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUABRWUZQTUPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClKNO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)
